molecular formula C27H26ClN3O3 B3020420 1-(4-Chlorophenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one CAS No. 1018125-46-6

1-(4-Chlorophenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one

Cat. No. B3020420
CAS RN: 1018125-46-6
M. Wt: 475.97
InChI Key: WAINTYJIGXEXAL-UHFFFAOYSA-N
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Description

The compound "1-(4-Chlorophenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one" is a complex organic molecule that appears to be related to various synthesized heterocyclic compounds. These compounds often exhibit interesting chemical and biological properties, making them valuable in different scientific fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related pyrrole and pyrazole derivatives has been reported using one-pot multi-component reactions, which are efficient and can be catalyzed by various substances. For instance, a penta-substituted pyrrole derivative was synthesized using a natural hydroxyapatite catalyzed reaction, indicating the potential for environmentally friendly synthesis methods . Similarly, pyrazole derivatives have been synthesized regiospecifically, although the identification of the correct regioisomer required single-crystal X-ray analysis . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively characterized using spectroscopic techniques such as NMR, FT-IR, and single-crystal X-ray diffraction . Theoretical studies, including density functional theory (DFT), have been used to predict spectral and geometrical data, which often show high correlation with experimental data . Additionally, the molecular structure can influence the formation of hydrogen-bonded dimers and chains, as well as π-π stacking interactions, which are important for the solid-state properties of these compounds .

Chemical Reactions Analysis

The related compounds have been involved in various chemical reactions, including one-pot, multi-component reactions and sequential combinations of reactions under specific conditions such as microwave-assisted processes . These reactions often involve the formation of multiple bonds and rings, indicating a high degree of complexity and the potential for generating diverse molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the electrochemical study of a pyrrole derivative showed good inhibition efficiency on steel surfaces, suggesting applications in corrosion inhibition . Quantum mechanical and spectroscopic investigations provide insights into the electronic, vibrational, and structural properties of these compounds, which are crucial for understanding their reactivity and interactions with other molecules . Furthermore, some derivatives exhibit significant biological activities, such as dual topoisomerase I and II inhibitory activities, and strong antiproliferative activity against cancer cell lines, highlighting their potential as therapeutic agents .

properties

IUPAC Name

1-(4-chlorophenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O3/c1-18-6-2-5-9-25(18)34-17-22(32)16-31-24-8-4-3-7-23(24)29-27(31)19-14-26(33)30(15-19)21-12-10-20(28)11-13-21/h2-13,19,22,32H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAINTYJIGXEXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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